molecular formula C7H12O3 B011441 Glycidyl butyrate CAS No. 2461-40-7

Glycidyl butyrate

Katalognummer: B011441
CAS-Nummer: 2461-40-7
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: YLNSNVGRSIOCEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycidyl butyrate (C₇H₁₂O₃, molecular weight 144.1684) is an epoxide-containing ester synthesized via the reaction of racemic epichlorohydrin with butyric acid, yielding a product with >96% purity and ~47% yield . It is a chiral compound with enantiomers (S)-(+)-glycidyl butyrate (SGB) and (R)-(−)-glycidyl butyrate (RGB), widely utilized in pharmaceutical synthesis, enzymatic resolution studies, and polymer chemistry. Key thermodynamic data include its enthalpy of vaporization (ΔvapH = 53.8 kJ·mol⁻¹) and phase-change properties, as documented in NIST databases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glycidyl butyrate can be synthesized through the reaction of butyric acid with glycidol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is carried out in a continuous flow reactor to optimize production efficiency. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Hydrolysis

Glycidyl butyrate can undergo hydrolysis, which involves breaking the ester bond by adding water. This reaction typically requires a catalyst, such as an acid or a lipase enzyme, to proceed at a reasonable rate.Glycidyl butyrate+H2OCatalystButyric acid+Glycidol\text{this compound}+H_2O\xrightarrow{\text{Catalyst}}\text{Butyric acid}+\text{Glycidol}

  • Catalysts: Sulfuric acid or lipase enzymes
  • Products: Butyric acid and Glycidol
  • Use: The resulting glycidol can then react with a substrate when aided by a base to produce a glycidyl derivative .

Polymerization

This compound can undergo ring-opening polymerization, where the epoxide ring opens and links with other this compound molecules to form a polymer chain.n(Glycidyl butyrate)Catalyst(Poly glycidyl butyrate )nn\left(\text{this compound}\right)\xrightarrow{\text{Catalyst}}\left(\text{Poly this compound }\right)_n

  • Catalysts: Organobases or metal-free catalysts
  • Product: Poly(this compound)
  • Use: The resulting polymer can be used in producing coatings, resins, and plasticizers. Also, terpolymerization of this compound with glycidyl acteate and carbon dioxide produces pressure-sensitive adhesives .

Substitution Reactions

The epoxide ring in this compound is susceptible to nucleophilic substitution reactions. Nucleophiles, such as amines, thiols, and acids, can attack the epoxide ring, leading to the formation of substituted products [2, 18].Glycidyl butyrate+NuSubstituted glycidyl butyrate\text{this compound}+Nu\xrightarrow{}\text{Substituted this compound}

  • Nucleophiles: Amines, thiols, and acids [2, 18]
  • Conditions: Mild to moderate conditions [2, 18]
  • Use: Creates various this compound derivatives

Oxidation and Reduction

This compound can undergo oxidation and reduction reactions, modifying its chemical structure.

  • Oxidation: Oxidation can convert the compound to corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the glycidyl group to a hydroxyl group. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Biochemical properties

This compound has shown significant effects on various types of cells and cellular processes. The compound primarily involves its conversion to (S)-(-)-glycidol through hydrolysis, which suggests its involvement in ester hydrolysis metabolic pathways. Research on butyrate has shown that it can enhance performance and control gut health disorders in animals when ingested soon after birth.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)
Glycidyl butyrate serves as a key intermediate in the production of several APIs. Notably, RGB is utilized in the synthesis of Linezolid, an antibiotic used to treat multidrug-resistant Gram-positive infections. The presence of SGB as an impurity in RGB necessitates its quantification to ensure the quality of the final drug product .

2. Chiral Resolution and Quality Control
A validated high-performance liquid chromatography (HPLC) method has been developed for the enantiomeric separation of this compound. This method is crucial for monitoring SGB levels in RGB, ensuring that impurity limits are maintained within specifications for drug synthesis . The method employs a cellulose-based chiral stationary phase, demonstrating high specificity and accuracy .

3. Enzyme Immobilization
this compound is also used in enzyme immobilization techniques. Its epoxy group allows for the covalent attachment of enzymes to solid supports, enhancing their stability and reusability in various biochemical applications . This process can lead to improved efficiency in enzymatic reactions, making it valuable in industrial biotechnology.

Case Study 1: Linezolid Synthesis

A study highlighted the use of RGB in synthesizing Linezolid, focusing on the need for precise control over impurity levels. The researchers developed a robust HPLC method to quantify SGB, demonstrating that maintaining specific impurity thresholds is critical for ensuring the efficacy and safety of the final pharmaceutical product .

Case Study 2: Kinetic Resolution

Another investigation explored the kinetic resolution of racemic this compound using a multiphase membrane enzyme reactor. This approach allowed for the selective conversion of one enantiomer into valuable products while minimizing waste and maximizing yield . The findings suggest that such methods could be scaled up for industrial applications.

Wirkmechanismus

The mechanism of action of glycidyl butyrate primarily involves its reactivity due to the presence of the epoxide ring. This ring can undergo nucleophilic attack, leading to ring-opening reactions that form various products. In biological systems, this compound can be hydrolyzed by enzymes such as lipases to form glycidol and butyric acid. These products can then participate in further biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Glycidyl Ethers (e.g., DGEBA, DGEDPA)

  • Structure: Glycidyl ethers, such as bisphenol A diglycidyl ether (DGEBA), share the reactive epoxide group but differ in their aromatic backbone. DGEDPA, derived from diphenolic acid, is structurally analogous but offers enhanced thermal stability .
  • Applications : DGEBA dominates epoxy resin production (90% global share), valued for mechanical robustness. DGEDPA is explored for similar applications but with improved environmental resistance .
  • Reactivity : Unlike glycidyl butyrate, glycidyl ethers undergo ring-opening polymerization for cross-linked networks, whereas this compound is prioritized for chiral synthesis .

Azido Esters (e.g., Glycidyl Azide Polymer)

  • Structure: Azido esters like 1,2,8,9-tetraazido-4,6-dioxol-nonane incorporate azide groups, enhancing energy density.
  • Applications : Used as energetic plasticizers in propellants. This compound lacks azide functionality but shares ester-based reactivity for polymer modifications .
  • Stability : Azido esters exhibit superior thermal stability (Tₚ > 100°C) compared to this compound, which is more reactive due to its epoxide group .

Glycidyl Methacrylate (GMA)

  • Structure : Features a methacrylate group instead of butyrate.
  • Applications : GMA is copolymerized with methyl methacrylate via ATRP for functional polymers. This compound, in contrast, is used in click chemistry for azide-functionalized brushes .
  • Reactivity : GMA’s epoxide undergoes nucleophilic addition, while this compound’s enantiomers are resolved enzymatically for chiral intermediates .

Enantiomeric Resolution and Analytical Methods

This compound’s chiral separation is benchmarked against esters like methyl-2-chloropropionate:

Parameter This compound Methyl-2-Chloropropionate
Enantiopreference (S)-enantiomer preferred by ABO_1197 (S)-enantiomer hydrolyzed exclusively
HPLC Resolution Rs > 2 on Chiralcel OD-H Not reported
Detection Limit (HPLC) 0.23 µg/mL (SGB) N/A
  • Enzymatic Resolution : Porcine pancreatic lipase (PPL) hydrolyzes this compound with 93.3% enantiomeric excess (ee) under optimized conditions (pH 7.6, 27°C) . Rhizopus oryzae lipase achieves similar efficiency but requires immobilization for stability .
  • Contrasts: Methyl-2-chloropropionate resolution shows stricter (S)-selectivity in metagenomic esterases, while this compound is hydrolyzed by broader enzyme classes (e.g., PLE) without enantiopreference .

Thermodynamic and Kinetic Properties

  • Thermal Data : this compound’s vaporization enthalpy (53.8 kJ·mol⁻¹) is lower than aromatic glycidyl ethers (e.g., DGEBA: ~80 kJ·mol⁻¹), reflecting its volatility .
  • Kinetic Resolution : Biphasic systems with PPL achieve 60.6% hydrolysis at 27°C, outperforming azido esters requiring harsher conditions (>50°C) .

Biologische Aktivität

Glycidyl butyrate (GB) is an epoxide compound derived from butyric acid and glycidol, recognized for its potential applications in various fields, including pharmaceuticals and materials science. This article explores its biological activity, focusing on its synthesis, toxicity, immunogenicity, and therapeutic applications.

This compound is synthesized through the reaction of glycidol with butyric acid. The process often involves enantioselective methods to produce specific stereoisomers that exhibit distinct biological activities. For instance, (R)-glycidyl butyrate (RGB) serves as a precursor for synthesizing various biologically active compounds, including the antibiotic Linezolid, which is effective against multidrug-resistant Gram-positive infections .

1. Cytotoxicity and Immunogenicity

Research indicates that this compound exhibits low cytotoxicity at low concentrations. A study evaluating the cytotoxic effects of poly(glycidyl acetate-co-glycidyl butyrate carbonate)s found that one specific polymer formulation, (GA-co-GB)-87, was non-cytotoxic to NIH 3T3 fibroblasts at low doses and showed minimal cytotoxicity at higher concentrations . Furthermore, it was found to be non-immunogenic to RAW 264.7 macrophages, suggesting its potential safety for biomedical applications.

2. Degradation Profile

The degradation of this compound-based polymers was assessed in phosphate-buffered saline (PBS) and PBS with added cholesterol esterase. The study revealed that approximately 50% of the original polymer degraded within 21 days without significant increase in degradation rates due to the presence of esterase . This property is crucial for developing temporary bioadhesives in medical applications.

Therapeutic Applications

This compound's derivatives have been explored for their antibacterial properties. For example, RGB has been used as a building block in synthesizing compounds with demonstrated antileishmanial activity and cytotoxic effects against leukemia cells . Additionally, research into novel derivatives aims to enhance pharmacological profiles while reducing toxicity.

Study on Immunogenic Response

A study involving the evaluation of (GA-co-GB)-87's immunogenic response involved treating RAW 264.7 cells with the polymer and measuring interleukin-6 (IL-6) levels via ELISA. The results indicated that the polymer did not induce significant IL-6 production compared to controls treated with lipopolysaccharide (LPS), a known immunogenic agent . This finding supports the potential use of this compound-based materials in clinical settings where biocompatibility is essential.

Data Summary

Property Observation
CytotoxicityNon-cytotoxic at low doses; minimal at high concentrations
ImmunogenicityNon-immunogenic to RAW 264.7 macrophages
Degradation Rate~50% degradation in 21 days in PBS
Therapeutic PotentialAntibacterial and antileishmanial activities

Q & A

Q. What are the established methods for synthesizing enantiomerically pure (R)-glycidyl butyrate?

Basic Research Focus
Enantioselective synthesis of (R)-glycidyl butyrate typically involves enzymatic resolution of racemic mixtures. A common approach uses lipases to hydrolyze the (±)-glycidyl butyrate ester, selectively retaining the (R)-enantiomer. For example, the lipase from Rhizopus oryzae has been immobilized to enhance enantioselectivity, achieving high enantiomeric excess (ee%) under aqueous conditions . The reaction often requires running beyond 50% conversion to ensure high purity of the (R)-enantiomer, as incomplete resolution can lead to contamination with the undesired (S)-form .

Q. How can reaction conditions for enzymatic resolution of glycidyl butyrate be systematically optimized?

Basic Research Focus
Plackett-Burman design and Response Surface Methodology (RSM) are critical for optimizing variables such as substrate concentration, enzyme loading, temperature, and pH. For instance, a study identified substrate concentration (0.499 mol/L), lipase amount (30.23 mg/g), and temperature (29.68°C) as optimal parameters, achieving 93.28% ee% compared to 84.65% under non-optimized conditions . Regression models and ANOVA validate the interplay between factors, enabling reproducible scale-up.

Q. What factors influence enantiomeric excess (ee%) in lipase-catalyzed kinetic resolutions of this compound?

Advanced Research Focus
Key factors include:

  • Enzyme source and immobilization : Immobilized lipases (e.g., on hydrophobic supports) show enhanced stability and selectivity .
  • Substrate-to-enzyme ratio : Excess substrate can saturate active sites, reducing efficiency .
  • Solvent and pH : Aqueous-organic biphasic systems may improve enzyme activity but require pH optimization to prevent denaturation .
    Contradictions arise when comparing studies due to variability in enzyme batches or immobilization matrices, necessitating rigorous reproducibility checks.

Q. How do immobilization techniques modulate lipase performance in this compound resolution?

Advanced Research Focus
Immobilization alters lipase conformation, affecting substrate accessibility and enantioselectivity. For example, lipases adsorbed on octyl-agarose exhibit higher activity toward (R)-glycidyl butyrate due to interfacial activation . However, covalent immobilization may restrict conformational flexibility, reducing catalytic efficiency. Researchers must balance enzyme stability with activity loss during immobilization.

Q. What methodological challenges arise in achieving stereochemical control during this compound synthesis?

Advanced Research Focus

  • Epimerization : Prolonged reaction times or basic conditions can racemize the product, lowering ee% .
  • Enzyme-substrate mismatch : Lipases with broad specificity may hydrolyze both enantiomers, necessitating screening for enantioselective variants .
  • Scale-up effects : Mass transfer limitations in large batches can reduce resolution efficiency, requiring reactor design adjustments .

Q. How can researchers analyze contradictory data in this compound optimization studies?

Advanced Research Focus
Contradictions often stem from:

  • Variable enzyme sources : Different lipase isoforms (e.g., Candida antarctica vs. Rhizopus oryzae) exhibit distinct kinetic properties .
  • Non-linear factor interactions : Temperature and substrate concentration may synergistically affect ee%, complicating linear regression models .
    Robust statistical tools like partial least squares (PLS) regression or machine learning algorithms can disentangle complex variable interactions.

Q. What catalyst designs enable controlled polymerization of this compound?

Advanced Research Focus
Enantiopure (R)- or (S)-glycidyl butyrate can be polymerized using metal-free bicomponent catalysts (e.g., organobase/thiourea), which prevent transesterification and epimerization. This yields isotactic poly(glycidyl ester)s with regioregularity. Subsequent methanolysis cleaves pendant butyrate groups, generating stereoregular polyglycerols for biomedical applications .

Q. What are the trade-offs between kinetic resolution and asymmetric synthesis for this compound production?

Advanced Research Focus

  • Kinetic resolution : Requires racemic starting material and achieves ≤50% theoretical yield unless coupled with in situ racemization. Advantages include high enantioselectivity .
  • Asymmetric epoxidation : Direct synthesis from prochiral alkenes (e.g., using Jacobsen catalysts) offers higher yields but faces challenges in stereocontrol and catalyst cost .

Eigenschaften

IUPAC Name

oxiran-2-ylmethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNSNVGRSIOCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2461-40-7
Record name Glycidyl butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2461-40-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

Copolymers of glycidyl propionate and allyl glycidyl ether and a copolymer of glycidyl butyrate and allyl glycidyl ether were prepared in the same way as in Example 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mnmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 mn).
[Compound]
Name
(R,R)-(salen)Co(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
91 mg
Type
reactant
Reaction Step Two
Quantity
4.32 g
Type
reactant
Reaction Step Three
Name
Quantity
32 mL
Type
reactant
Reaction Step Four
Name
Quantity
297 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 nm).
[Compound]
Name
(R,R)-(salen)Co(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
91 mg
Type
reactant
Reaction Step Two
Quantity
4.32 g
Type
reactant
Reaction Step Three
Name
Quantity
297 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
32 mL
Type
catalyst
Reaction Step Six
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 ml,, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 nm).
[Compound]
Name
(R,R)-(salen)Co(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
91 mg
Type
reactant
Reaction Step Two
Quantity
4.32 g
Type
reactant
Reaction Step Three
Name
Quantity
297 mL
Type
reactant
Reaction Step Four
[Compound]
Name
5b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
32 mL
Type
catalyst
Reaction Step Six
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[4,12-Diacetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
[4,12-Diacetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Glycidyl butyrate
[4,12-Diacetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
[4,12-Diacetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Glycidyl butyrate
[4,12-Diacetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
[4,12-Diacetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Glycidyl butyrate
[4,12-Diacetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
[4,12-Diacetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Glycidyl butyrate
[4,12-Diacetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
[4,12-Diacetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Glycidyl butyrate
[4,12-Diacetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
[4,12-Diacetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Glycidyl butyrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.